molecular formula C7H9Cl2N5 B8377765 2-Amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine CAS No. 171887-02-8

2-Amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine

Cat. No. B8377765
Key on ui cas rn: 171887-02-8
M. Wt: 234.08 g/mol
InChI Key: FLSVUQSDOOPGNL-UHFFFAOYSA-N
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Patent
US06870053B2

Procedure details

In another experiment, a slurry of 2-amino-4,6-dichloro-5-{[(dimethyl-amino)methylene]amino}-pyrimidine (Example 2, 25.0 g, 0.107 mol) in 1.5 M aqueous potassium phosphate buffer (300 mL, prepared as above) was gently refluxed for 4 hours. pH was maintained at 3.2 by addition of 85% phosphoric acid, as required, throughout this period. The precipitate was filtered, washed with water (3×10 mL), methanol (2×10 mL), and dried (50° C., 25 mm Hg) to give the title compound as an off-white powder (16.0 g, 72%) with purity identical to that of the characterized sample described above (elemental analysis and 1H-NMR).
Quantity
25 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([N:9]=[CH:10]N(C)C)=[C:4]([Cl:14])[N:3]=1.P(=O)(O)(O)[OH:16]>P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([NH:9][CH:10]=[O:16])=[C:4]([Cl:14])[N:3]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC1=NC(=C(C(=N1)Cl)N=CN(C)C)Cl
Name
potassium phosphate
Quantity
300 mL
Type
solvent
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
as required, throughout this period
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water (3×10 mL), methanol (2×10 mL)
CUSTOM
Type
CUSTOM
Details
dried (50° C., 25 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)Cl)NC=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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